molecular formula C19H13BrF3NO2 B13033823 Methyl 7-bromo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate

Methyl 7-bromo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate

Cat. No.: B13033823
M. Wt: 424.2 g/mol
InChI Key: UPCYQPXMNATPDK-UHFFFAOYSA-N
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Description

Methyl 7-bromo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Quinoline Formation: The formation of the quinoline ring system through cyclization reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of azido-quinoline derivatives.

Scientific Research Applications

Methyl 7-bromo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its enhanced metabolic stability due to the trifluoromethyl group.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-chloro-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate
  • Methyl 7-fluoro-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate
  • Methyl 7-iodo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate

Uniqueness

Methyl 7-bromo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is unique due to the presence of the bromine atom, which can be selectively substituted to introduce various functional groups. The trifluoromethyl group also imparts enhanced biological activity and metabolic stability, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C19H13BrF3NO2

Molecular Weight

424.2 g/mol

IUPAC Name

methyl 7-bromo-3-methyl-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C19H13BrF3NO2/c1-10-16(18(25)26-2)14-7-6-13(20)9-15(14)24-17(10)11-4-3-5-12(8-11)19(21,22)23/h3-9H,1-2H3

InChI Key

UPCYQPXMNATPDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C(C=C2)Br)N=C1C3=CC(=CC=C3)C(F)(F)F)C(=O)OC

Origin of Product

United States

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